molecular formula C12H12BrNO2 B3305703 1-[3-(2-Bromoacetyl)phenyl]pyrrolidin-2-one CAS No. 923681-28-1

1-[3-(2-Bromoacetyl)phenyl]pyrrolidin-2-one

Cat. No.: B3305703
CAS No.: 923681-28-1
M. Wt: 282.13 g/mol
InChI Key: IWIPJGSNWJVQOG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[3-(2-Bromoacetyl)phenyl]pyrrolidin-2-one typically involves the bromination of an acetyl group attached to a phenyl ring, followed by the formation of a pyrrolidin-2-one ring. The specific synthetic routes and reaction conditions can vary, but common methods include the use of bromine or N-bromosuccinimide (NBS) as brominating agents .

Chemical Reactions Analysis

1-[3-(2-Bromoacetyl)phenyl]pyrrolidin-2-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bromine, N-bromosuccinimide, and various nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-[3-(2-Bromoacetyl)phenyl]pyrrolidin-2-one is widely used in scientific research, particularly in the following areas:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: The compound is used in biochemical assays and studies involving protein interactions and modifications.

    Medicine: Research into potential therapeutic applications, including drug development and the study of disease mechanisms.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(2-Bromoacetyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as proteins or enzymes. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 1-[3-(2-Bromoacetyl)phenyl]pyrrolidin-2-one include other brominated acetyl derivatives and pyrrolidin-2-one analogs. These compounds share similar chemical properties and reactivity but may differ in their specific applications and biological activities. Some examples include:

These compounds highlight the uniqueness of this compound in terms of its specific reactivity and applications in research and industry.

Properties

IUPAC Name

1-[3-(2-bromoacetyl)phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c13-8-11(15)9-3-1-4-10(7-9)14-6-2-5-12(14)16/h1,3-4,7H,2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIPJGSNWJVQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923681-28-1
Record name 1-[3-(2-bromoacetyl)phenyl]pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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